molecular formula C19H14N4O3S2 B2799101 N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 894998-80-2

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2799101
CAS No.: 894998-80-2
M. Wt: 410.47
InChI Key: KNVGBTCTPRNFJA-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex synthetic molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a multi-heterocyclic architecture comprising benzothiazole, pyrazole, nitrothiophene, and pyridine motifs, a structural combination known to confer significant biological potential. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, extensively documented for its diverse pharmacological properties, including anti-tubercular , anti-inflammatory, and anticancer activities . The integration of a nitrothiophene carboxamide moiety, linked via a pyridinylmethyl group, enhances the molecule's ability to interact with various biological targets. Similar carboxamide-containing compounds have demonstrated promising antibacterial efficacy against resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL) producing E. coli . The molecular framework suggests potential for targeting enzymes and receptors involved in inflammatory pathways and infectious diseases. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVGBTCTPRNFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole ring, a nitro group, and a thiophene moiety, contribute to its diverse biological activities. This article reviews the compound's biological activity based on various research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of this compound is C19H14N4O3S2C_{19}H_{14}N_{4}O_{3}S_{2}, with a molecular weight of approximately 410.5 g/mol. The compound's structure can be represented as follows:

ComponentDescription
Benzothiazole A bicyclic structure that contributes to its biological activity.
Nitro Group Known for its reactivity and potential role in biological interactions.
Thiophene Provides additional electronic properties that may enhance activity against biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the nitro group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study:
A study demonstrated that derivatives of benzothiazole, particularly those containing nitro and thiophene groups, showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Research Findings:
In vitro studies revealed that compounds with similar structural motifs led to cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with thiazole and pyridine rings have been noted for their ability to inhibit pro-inflammatory cytokines.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerCytotoxicity in A549 and MCF-7 cell lines
Anti-inflammatoryInhibition of TNF-alpha production

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS): The nitro group can generate ROS, leading to oxidative stress in microbial cells or cancer cells.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Cell Membrane Disruption: The lipophilic nature of the thiophene ring allows for interaction with cell membranes, potentially leading to cell lysis in microbes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Compound Key Substituents Molecular Weight (g/mol) Purity/Yield Biological Activity
Target Compound Pyridin-3-ylmethyl, 5-nitrothiophene ~438.5 (estimated) N/A Hypothesized antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3,5-difluorophenyl 383.3 99.05% Narrow-spectrum antibacterial
VU0500469 Tosylbutanamide, dimethylaminoethyl 460.4 46% yield Not reported
Compound 7b () Thiadiazole derivatives N/A N/A Anticancer (IC₅₀ = 1.61 µg/mL)
  • Nitro Group Impact : The 5-nitrothiophene moiety in the target compound and analogs is associated with antibacterial activity, likely due to nitroreductase-mediated activation .
  • Aromatic Substituents : The pyridin-3-ylmethyl group in the target compound may enhance CNS penetration compared to phenyl or tosyl groups in analogs .
  • Synthetic Efficiency : The target compound’s dual N-substitution (benzothiazole and pyridine) may reduce synthetic yields compared to single-substituted analogs (e.g., 73% yield for compound 1 vs. 42% purity for trifluoromethylphenyl analog) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The nitro group in thiophene carboxamides enhances antibacterial activity but may increase metabolic instability .
  • Heteroaromatic Moieties : Benzothiazole and pyridine rings improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors and antimicrobial agents .
  • Solubility Modifiers: Alkylamino groups (e.g., dimethylaminoethyl in VU0500469) improve aqueous solubility, whereas sulfonyl groups (e.g., compound 1) may reduce it .

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